molecular formula C11H10ClNO2 B1357105 3-Chloro-6,7-dimethoxyisoquinoline CAS No. 58163-20-5

3-Chloro-6,7-dimethoxyisoquinoline

Cat. No. B1357105
CAS RN: 58163-20-5
M. Wt: 223.65 g/mol
InChI Key: UHNYGOXREGUUGH-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dimethoxyisoquinoline is a research chemical with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . It is a type of organic compound that is of interest to many researchers due to its unique properties .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6,7-dimethoxyisoquinoline consists of a quinoline core with chlorine and methoxy groups attached. The canonical SMILES string for this compound is COC1=C(C=C2C=NC(=CC2=C1)Cl)OC .


Physical And Chemical Properties Analysis

3-Chloro-6,7-dimethoxyisoquinoline has a molecular weight of 223.66 g/mol . Its exact mass is 223.0400063 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Structural Studies

  • Total Synthesis and Derivative Development : A study presented a total synthesis approach for 1,3-dimethyl-6,8-dimethoxyisoquinoline, which shares structural similarities with 3-Chloro-6,7-dimethoxyisoquinoline. This process involved selective methylation, triflation, and a final microwave-assisted 6π-azaelectrocyclization. The synthesized derivatives exhibited cytotoxic activities, suggesting potential applications in medicinal chemistry (Kaufman et al., 2018).
  • Crystallographic and Spectral Analysis : Extensive structural studies on a derivative, 2-chloro-3-formyl-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (PQC), were performed. This included spectral methods and X-ray crystallography, indicating its potential in material science and structural biology (Mansour et al., 2013).

Pharmacological Applications

  • Anticonvulsant Potential : Some 6,7-dimethoxyisoquinoline derivatives, structurally related to 3-Chloro-6,7-dimethoxyisoquinoline, have been found to produce anticonvulsant effects in animal models of epilepsy. This suggests the potential of such compounds in developing new anticonvulsant drugs (Gitto et al., 2010).
  • Antitumor Activity : Several studies focused on the synthesis of isoquinoline derivatives and evaluated their antitumor activities. For instance, annulated dihydroisoquinoline heterocycles via nitrogen ylides have been synthesized and investigated for their potential antitumor applications (Abdallah & Dawood, 2008).

Chemical Synthesis

  • Efficient Synthesis Methods : Research has been conducted on efficient and scalable synthesis methods for compounds structurally related to 3-Chloro-6,7-dimethoxyisoquinoline. This includes developing practical synthesis processes that are suitable for industrial production, suggesting its relevance in chemical manufacturing (Jian-xi, 2014).

Analytical Chemistry

  • HPLC Method Development : A high-performance liquid chromatographic method was developed for monitoring reactions in the synthesis of key intermediates related to antihypertensive drugs, including compoundsrelated to 3-Chloro-6,7-dimethoxyisoquinoline. This method could be crucial for quality assurance and process monitoring in pharmaceutical production (Rao et al., 2006).

Antimicrobial Activity

  • Antimicrobial Evaluation : Research on 2-chloroquinoline containing pyrazoline derivatives, which are structurally related to 3-Chloro-6,7-dimethoxyisoquinoline, has shown potential antimicrobial activity against various bacterial and fungal strains. This points towards its application in developing new antimicrobial agents (Bawa et al., 2009).

Applications in Material Science

  • Microwave-Assisted Synthesis : A study reported the microwave-assisted synthesis of quinoline derivatives, demonstrating the efficiency of such methods in the synthesis of complex organic compounds, which could be significant in material science applications (Laschat et al., 2020).

Drug Synthesis

  • Synthesis for Anti-hypertensive Drugs : The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, an intermediate in the manufacture of anti-hypertensive drugs, indicates the potential application of 3-Chloro-6,7-dimethoxyisoquinoline in the pharmaceutical industry for drug development (Qing-mei, 2006).

Safety And Hazards

The compound is harmful if swallowed, as indicated by the GHS hazard statement H302 . Precautionary measures include avoiding release to the environment and wearing protective gear .

properties

IUPAC Name

3-chloro-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-3-7-5-11(12)13-6-8(7)4-10(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNYGOXREGUUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NC(=CC2=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482106
Record name 3-CHLORO-6,7-DIMETHOXYISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6,7-dimethoxyisoquinoline

CAS RN

58163-20-5
Record name 3-CHLORO-6,7-DIMETHOXYISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6,7-dimethoxyisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T KOYAMA, T HIROTA, Y SHINOHARA… - Chemical and …, 1975 - jstage.jst.go.jp
A novel synthesis of 3-chloro-or 3-chloro-4-formylisoquinolines by the Vilsmeier reaction of phenylacetonitriles is described. 3, 5-Dimethoxyphenylacetonitrile (I) afforded 3-chloro-6, 8-…
Number of citations: 13 www.jstage.jst.go.jp
SF Dyke - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on isoquinoline and its derivatives. Isoquinoline was first isolated from the quinoline fraction of coal tar. Isoquinoline is a colorless, crystalline …
Number of citations: 0 www.sciencedirect.com
城戸嘉寿子, 渡辺恭男 - YAKUGAKU ZASSHI, 1975 - jstage.jst.go.jp
In the course of a study on the isoquinoline synthesis in which halosulfonic acid was employed as a cyclizing agent, 3, 4-dimethoxybenzylideneaminoacetal (4) was treated with …
Number of citations: 2 www.jstage.jst.go.jp

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